6-Bromo-2,3,4-trifluorobenzoic acid
Overview
Description
6-Bromo-2,3,4-trifluorobenzoic acid is an organic compound with the molecular formula C7H2BrF3O2 and a molecular weight of 254.99 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and three fluorine atoms. This compound is typically used in various chemical research and industrial applications due to its unique properties.
Mechanism of Action
Biochemical Pathways
As mentioned earlier, similar compounds have been used in the development of malaria treatments, suggesting potential involvement in pathways related to parasitic infection .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption and is bbb permeant, indicating good bioavailability .
Action Environment
The action of 6-Bromo-2,3,4-trifluorobenzoic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed and dry, at room temperature . This suggests that light, moisture, and temperature could potentially affect the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Bromo-2,3,4-trifluorobenzoic acid involves the bromination of 2,3,4-trifluorobenzoic acid. The reaction is typically carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions often include a solvent like acetic acid or dichloromethane and a catalyst to facilitate the bromination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3,4-trifluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a boronic acid derivative, and a base such as potassium carbonate in a solvent like toluene.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Coupling Products: The Suzuki-Miyaura coupling reaction can yield biaryl compounds, which are valuable intermediates in organic synthesis.
Scientific Research Applications
6-Bromo-2,3,4-trifluorobenzoic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Industry: It is employed in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trifluorobenzoic Acid: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
2,4,5-Trifluorobenzoic Acid: Has a different substitution pattern, affecting its chemical reactivity and applications.
Uniqueness
6-Bromo-2,3,4-trifluorobenzoic acid is unique due to the presence of both bromine and fluorine substituents on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
6-bromo-2,3,4-trifluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQROIXPDIHMBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C(=O)O)F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530145-53-0 | |
Record name | 6-Bromo-2,3,4-trifluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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